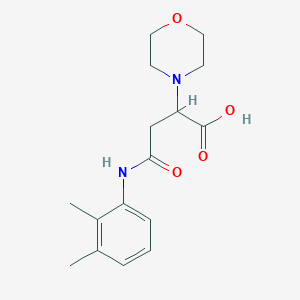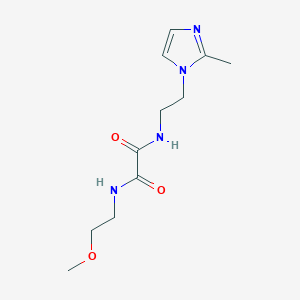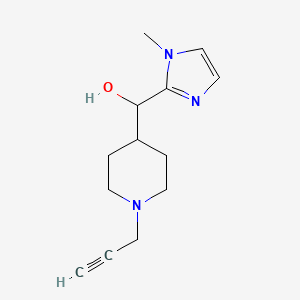
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyrazole moiety, which is often found in pharmacologically active molecules.
作用機序
Target of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound interacts with kinases, which are crucial for the phosphorylation processes that regulate various cellular activities, including cell growth, differentiation, and apoptosis. By targeting these kinases, this compound can modulate critical signaling pathways that are often dysregulated in diseases such as cancer .
Mode of Action
This compound binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation and survival. The inhibition of kinase activity by this compound leads to reduced tumor growth and induces apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell survival, proliferation, and metabolism. By inhibiting key kinases within these pathways, this compound disrupts the signaling networks that contribute to oncogenesis and tumor progression .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations at the target sites .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By blocking kinase activity, the compound disrupts the signaling pathways that cancer cells rely on for survival and division. This leads to cell cycle arrest and programmed cell death, effectively reducing the tumor burden .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .
: Based on general knowledge and available scientific literature on similar compounds. Specific details may vary depending on ongoing research and clinical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Pyridine Derivative Synthesis: The pyrazole is then coupled with a pyridine derivative using Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction.
Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.
科学的研究の応用
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
類似化合物との比較
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is unique due to its specific combination of a quinoxaline core and a pyrazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.
特性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHYTVFLDVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid](/img/structure/B2689792.png)
![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)
![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)
![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2689801.png)




![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)
